Phosphoric acid, diethyl 2-naphthalenyl ester
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Overview
Description
Phosphoric acid, diethyl 2-naphthalenyl ester is an organic compound with the molecular formula C14H17O4P. It is a derivative of phosphoric acid where the hydrogen atoms are replaced by diethyl and 2-naphthalenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, diethyl 2-naphthalenyl ester can be synthesized through the esterification reaction between phosphoric acid and diethyl 2-naphthalenyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, diethyl 2-naphthalenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce diethyl 2-naphthalenyl alcohol .
Scientific Research Applications
Phosphoric acid, diethyl 2-naphthalenyl ester has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphoric acid esters.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research explores its potential as a drug delivery agent and its interactions with biological molecules.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of phosphoric acid, diethyl 2-naphthalenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active phosphoric acid derivatives, which then participate in biochemical pathways. The specific molecular targets and pathways depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid, diethyl 2-ethylhexyl ester: Similar in structure but with an ethylhexyl group instead of the naphthalenyl group.
Phosphoric acid, 2-naphthalenyl diphenyl ester: Contains diphenyl groups instead of diethyl groups.
Uniqueness
Phosphoric acid, diethyl 2-naphthalenyl ester is unique due to the presence of the 2-naphthalenyl group, which imparts distinct chemical properties and reactivity compared to other phosphoric acid esters. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
16519-26-9 |
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Molecular Formula |
C14H17O4P |
Molecular Weight |
280.26 g/mol |
IUPAC Name |
diethyl naphthalen-2-yl phosphate |
InChI |
InChI=1S/C14H17O4P/c1-3-16-19(15,17-4-2)18-14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,3-4H2,1-2H3 |
InChI Key |
SIHQLNSQZGAHQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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